5-(2,5-Difluorophenyl)thiazol-2-amine 5-(2,5-Difluorophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20538324
InChI: InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6F2N2S
Molecular Weight: 212.22 g/mol

5-(2,5-Difluorophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC20538324

Molecular Formula: C9H6F2N2S

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-Difluorophenyl)thiazol-2-amine -

Specification

Molecular Formula C9H6F2N2S
Molecular Weight 212.22 g/mol
IUPAC Name 5-(2,5-difluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)
Standard InChI Key NZZDRWPKUKUHKM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C2=CN=C(S2)N)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a 2,5-difluorophenyl substituent at the 5-position and an amine group at the 2-position. The fluorine atoms at the 2- and 5-positions of the phenyl ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets.

Physicochemical Profile

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H6F2N2S\text{C}_9\text{H}_6\text{F}_2\text{N}_2\text{S}
Molecular Weight212.22 g/mol
DensityNot available
Melting/Boiling PointsNot available

The lack of reported density and thermal stability data underscores the need for further experimental characterization . The compound’s lipophilicity, inferred from its fluorinated aromatic system, suggests moderate membrane permeability, a critical factor in drug design.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthesis route involves a nucleophilic substitution reaction between 2-aminothiazole and 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction is typically conducted in dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate the formation of the carbon-nitrogen bond.

2-Aminothiazole+2,5-Difluorobenzyl BromideDMF, 80–100°CK2CO35-(2,5-Difluorophenyl)thiazol-2-amine\text{2-Aminothiazole} + \text{2,5-Difluorobenzyl Bromide} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}_2\text{CO}_3} \text{5-(2,5-Difluorophenyl)thiazol-2-amine}

Industrial Production Considerations

For scale-up, continuous flow reactors are employed to enhance reaction efficiency and yield. Optimized parameters include precise temperature control, solvent recycling, and catalytic systems to minimize byproducts. Industrial synthesis also prioritizes cost-effective purification techniques, such as column chromatography or recrystallization, to achieve >95% purity.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

5-(2,5-Difluorophenyl)thiazol-2-amine exhibits potent inhibition of 5-lipoxygenase (5-LOX), an enzyme central to leukotriene biosynthesis. Leukotrienes are mediators of inflammatory responses in conditions such as asthma and rheumatoid arthritis. In vitro studies demonstrate IC50_{50} values in the low micromolar range, comparable to reference inhibitors like zileuton.

Antimicrobial Properties

Related thiazol-2-amine derivatives bearing fluorinated aryl groups exhibit antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The fluorine atoms likely enhance membrane penetration and target binding, though specific data for 5-(2,5-Difluorophenyl)thiazol-2-amine remain unpublished .

Applications in Drug Discovery and Development

Lead Compound Optimization

Comparative Analysis with Structural Analogs

Positional Isomerism: 2,5- vs. 3,5-Difluorophenyl Substitution

5-(3,5-Difluorophenyl)thiazol-2-amine, a positional isomer, demonstrates distinct biological profiles. The 3,5-difluoro substitution pattern increases steric hindrance, reducing 5-LOX affinity but enhancing activity against epidermal growth factor receptor (EGFR). This highlights the critical role of substituent positioning in target selectivity.

Thiazole-Triazole Hybrids

Incorporation of a 1,2,4-triazole moiety into the thiazole ring, as seen in N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives, amplifies antifungal activity but diminishes anti-inflammatory effects . Such trade-offs underscore the need for structure-activity relationship (SAR) studies to balance efficacy and selectivity.

Research Gaps and Future Directions

Mechanistic Elucidation

The exact molecular targets and signaling pathways modulated by 5-(2,5-Difluorophenyl)thiazol-2-amine require clarification. Proteomic and transcriptomic analyses could identify downstream effectors of its anti-inflammatory and anticancer activities .

Formulation Development

Enhancing bioavailability through nanoformulation or prodrug strategies could overcome limitations posed by its moderate solubility. Polymeric nanoparticles and liposomal encapsulation are promising avenues for preclinical testing.

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